

Comparative toxicological assessment of tetrachloropropene and its metabolites.

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Compound of Interest

Compound Name: **Tetrachloropropene**

Cat. No.: **B083866**

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Comparative Toxicological Assessment of Tetrachloropropene and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **tetrachloropropene** and its putative metabolites. The information is compiled from various sources and presented to facilitate an objective assessment of the compound's potential hazards. Experimental data is summarized in clear, comparative tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Tetrachloropropene, a chlorinated alkene, exhibits a moderate order of acute toxicity via oral, dermal, and inhalation routes of exposure. It is a severe skin and eye irritant. Toxicological data on its specific metabolites are limited; however, based on the metabolism of structurally related compounds, biotransformation is expected to proceed via two primary pathways: cytochrome P450-mediated oxidation to form a reactive epoxide, and glutathione conjugation leading to the formation of S-cysteine conjugates. Analogues of these metabolites are known to exhibit significant organ-specific toxicity, particularly nephrotoxicity and hepatotoxicity. This guide provides a comparative analysis of the available data to aid in the risk assessment of **tetrachloropropene**.

Data Presentation

Table 1: Toxicological Profile of 1,1,2,3-Tetrachloropropene

Toxicological Endpoint	Species	Route	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	350 - 620 mg/kg (males), 700 mg/kg (females)	[1]
LD50	Rabbit	Dermal	400 µL/kg, 2100 mg/kg (males), 2200 mg/kg (females)	[1]
LC50	Rat	Inhalation	1500 mg/m ³ (4 hours)	[1]
Irritation/Corrosion				
n			Severe irritant, tissue destruction	
Skin Irritation	Rabbit	Dermal	Severe irritant	[2]
Eye Irritation	Rabbit	Ocular	Severe irritant	[3][4][5]
Sensitization				
Skin Sensitization	-	-	May cause an allergic skin reaction	[1]
Genotoxicity				
Ames Test	S. typhimurium	In vitro	Low but statistically significant mutagenic activity	[6]
Carcinogenicity				

-	-	-	Suspected of causing cancer (based on animal studies) [1]
Reproductive Toxicity	-	-	Suspected of damaging fertility or the unborn child [1]

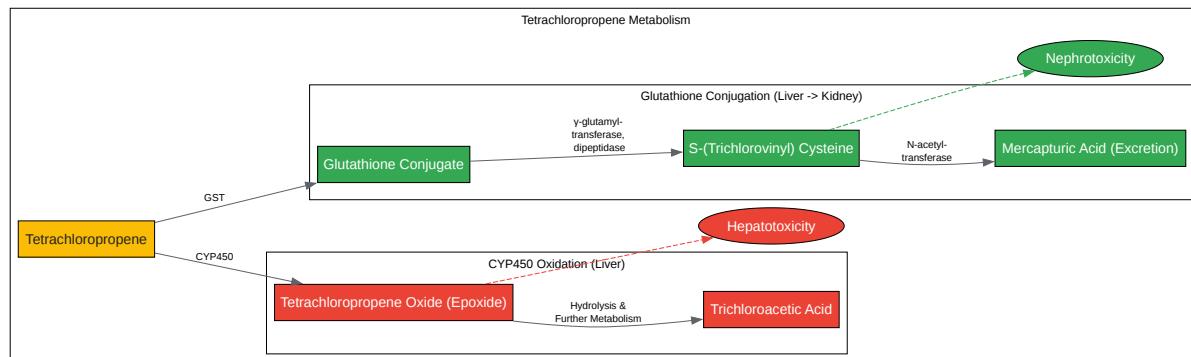
Table 2: Toxicological Profile of Analogous Metabolites

Putative Metabolite Class	Analogous Compound	Toxicological Endpoint	Effect	Reference
Epoxide Intermediate	Trichloroacetic Acid (TCA)	Hepatotoxicity	Induces liver tumors in mice, affects lipid and carbohydrate homeostasis.	[7] [8]
Genotoxicity	Weakly mutagenic in some <i>in vitro</i> assays.	[9]		
Glutathione Conjugate	S-(1,2-dichlorovinyl)-L-cysteine (DCVC)	Nephrotoxicity	Induces necrosis in the proximal tubules of the kidney <i>in vivo</i> and <i>in vitro</i> .	[10] [11] [12]
Genotoxicity	Induced DNA breakage in isolated human lymphocytes.	[6]		

Metabolic Pathways

The metabolism of **tetrachloropropene** is proposed to occur via two main pathways, as is common for many halogenated alkenes.

- Cytochrome P450-Mediated Oxidation: This pathway likely involves the oxidation of the double bond by cytochrome P450 enzymes, primarily in the liver, to form a reactive epoxide intermediate, **tetrachloropropene** oxide. This epoxide is electrophilic and can react with cellular macromolecules, including DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The epoxide can be further metabolized, potentially leading to the formation of chlorinated acetic acids, such as trichloroacetic acid, which has been associated with hepatotoxicity.[\[7\]](#)[\[8\]](#)
- Glutathione Conjugation: This pathway involves the direct conjugation of **tetrachloropropene** with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This initial conjugation reaction typically occurs in the liver. The resulting glutathione conjugate can then be further metabolized in the kidneys via the mercapturic acid pathway. This process involves sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the cysteine conjugate. The intermediate cysteine conjugate, in this case, a trichlorovinyl cysteine derivative, can be a potent nephrotoxicant.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Metabolic pathways of **tetrachloropropene**.

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used where a single sex (typically female) is dosed. The outcome of dosing at a particular level determines the next step. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.

2. Animal Model:

- Species: Rat (Sprague-Dawley strain is common).
- Sex: Female (unless there is evidence that males are more sensitive).
- Age: Young adults (8-12 weeks old).
- Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

3. Procedure:

- Fasting: Animals are fasted overnight (food, but not water) before dosing.
- Dosing: The test substance is administered as a single dose by gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily vehicles.
- Dose Levels: Starting doses are typically 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on available information.
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

4. Data Analysis: The LD50 is not calculated directly but the substance is classified into a toxicity category based on the observed mortality at different dose levels.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

1. Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is scored at specified intervals.**2. Animal Model:**

- Species: Albino rabbit.
- Housing: Housed individually in appropriate cages.

3. Procedure:

- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
- Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure duration is 4 hours.
- Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale.

4. Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.[\[6\]](#)[\[13\]](#)

1. Principle: Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver). Mutagenicity is assessed by the chemical's ability to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

2. Materials:

- Bacterial Strains: At least five strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA).

- Metabolic Activation: S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
- Media: Minimal glucose agar plates (histidine-deficient) and top agar.

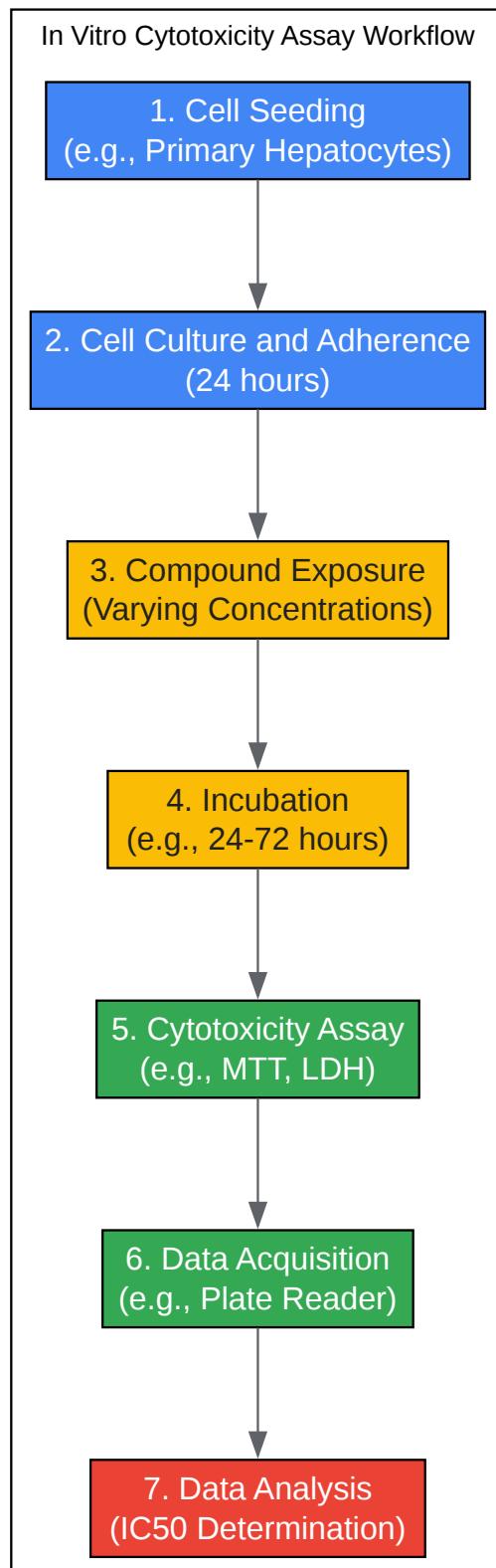
3. Procedure:

- Plate Incorporation Method:
 - To a tube containing molten top agar, add the bacterial culture, the test chemical at various concentrations, and either S9 mix or a buffer.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Pre-incubation Method:
 - The test chemical, bacterial culture, and S9 mix or buffer are incubated together at 37°C before adding the top agar and pouring onto the plate.

4. Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay, such as the MTT assay with primary hepatocytes.



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A representative workflow for an in vitro cytotoxicity assay.

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